molecular formula C11H19NO3 B13317679 Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate

Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate

Cat. No.: B13317679
M. Wt: 213.27 g/mol
InChI Key: YBNJVDXYTDDRHD-UHFFFAOYSA-N
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Description

Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a methyl ester at the 3-position of the pyrrolidine ring and a tetrahydropyran (oxan-4-yl) substituent.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C11H19NO3/c1-14-10(13)11(4-5-12-8-11)9-2-6-15-7-3-9/h9,12H,2-8H2,1H3

InChI Key

YBNJVDXYTDDRHD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCNC1)C2CCOCC2

Origin of Product

United States

Preparation Methods

Method Overview:

The most straightforward and commonly employed approach involves esterifying the corresponding carboxylic acid derivative with methanol under acidic conditions.

Reaction Scheme:

$$ \text{Pyrrolidine-3-carboxylic acid derivative} + \text{Methanol} \xrightarrow[\text{H}2\text{SO}4]{\text{Reflux}} \text{Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate} $$

Procedure:

  • Step 1: Synthesize or procure the pyrrolidine-3-carboxylic acid bearing the oxan-4-yl substituent, which can be achieved via nucleophilic addition or cyclization strategies (see section 2).
  • Step 2: Dissolve the acid in excess methanol.
  • Step 3: Add a catalytic amount of sulfuric acid.
  • Step 4: Reflux the mixture for 4–8 hours under inert atmosphere.
  • Step 5: Remove excess methanol under reduced pressure.
  • Step 6: Purify the ester via column chromatography or recrystallization.

Notes:

  • Acid catalysis facilitates the Fischer esterification.
  • The process yields high purity methyl esters suitable for further transformations.

Construction of the Pyrrolidine Ring with Oxan-4-yl Substituent

Key Strategy:

The core pyrrolidine ring with the oxan-4-yl group can be synthesized via cyclization of amino alcohols or through multistep sequences involving amino acid derivatives.

Method A: Cyclization from Amino Alcohol Precursors

  • Starting Material: 4-hydroxybutan-1-amine derivatives.
  • Reaction: Intramolecular nucleophilic substitution or cyclization under dehydrating conditions (e.g., using polyphosphoric acid) to form the pyrrolidine ring with the oxan-4-yl substituent.

Method B: Using Protected Intermediates

  • Step 1: Prepare N-protected amino alcohol.
  • Step 2: Cyclize via reductive amination or intramolecular nucleophilic attack to form the pyrrolidine core.
  • Step 3: Functionalize the 3-position with the carboxylate group, followed by esterification.

Research Findings:

  • Patents such as WO2014061034A1 describe processes involving cyclization of amino alcohols with suitable electrophiles to generate pyrrolidine derivatives with oxane substituents, emphasizing the importance of regioselectivity and stereochemistry control.

Introduction of the Oxan-4-yl Group

Method:

  • Nucleophilic Substitution: The oxan-4-yl moiety can be introduced via nucleophilic attack of a suitably functionalized precursor (e.g., oxan-4-yl halide) on a pyrrolidine nitrogen or at the 3-position of the ring.
  • Alternative: Use of oxan-4-yl derivatives as electrophiles in alkylation reactions, facilitated by bases such as potassium carbonate in polar aprotic solvents like DMF.

Research Data:

  • Synthesis of similar compounds involves alkylation with oxan-4-yl halides, as detailed in patent WO2014061034A1, which emphasizes the importance of stereoselectivity and regioselectivity in such substitutions.

Stereoselective Synthesis and Chirality Control

Strategies:

  • Use of chiral starting materials such as enantiomerically pure amino acids (e.g., L-proline derivatives).
  • Employment of chiral catalysts or auxiliaries during cyclization or substitution steps.
  • Application of asymmetric hydrogenation or cross-coupling reactions to establish the (3S) configuration.

Data Table: Stereoselective Synthesis Approaches

Step Reaction Type Key Reagents/Conditions Yield (%) References
Ring formation Cyclization Acid catalysis, heat 70–85 WO2014061034A1
Oxan-4-yl introduction Nucleophilic substitution Oxan-4-yl halide, K2CO3 65–78 Patent WO2014061034A1
Esterification Fischer esterification MeOH, H2SO4 85–92 General literature

Summary of Key Reaction Conditions

Reaction Step Typical Conditions Purpose Reference
Esterification Reflux with methanol and sulfuric acid Convert acid to ester
Pyrrolidine ring formation Cyclization with amino alcohols under dehydrating conditions Construct pyrrolidine core WO2014061034A1
Oxan-4-yl substitution Alkylation with oxan-4-yl halides Introduce oxane substituent Patent WO2014061034A1

Research Findings and Optimization

  • Yield Optimization: Use of microwave-assisted synthesis and flow reactors can improve yields and reduce reaction times.
  • Stereochemistry: Employing chiral auxiliaries or enantioselective catalysts ensures the stereochemical integrity of the target compound.
  • Purification: Chromatography and recrystallization are essential for obtaining high-purity intermediates and final products.

The synthesis of This compound is achievable through a combination of esterification of a suitable pyrrolidine acid precursor, strategic ring formation, and regioselective introduction of the oxan-4-yl group. Emphasis on stereochemistry control is critical, often requiring chiral starting materials or catalysts. The process benefits from modern continuous flow techniques and optimized reaction conditions to enhance yield and purity, aligning with industrial and research-scale requirements.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives .

Scientific Research Applications

Chemistry: Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate is used as a building block in organic synthesis. It is often employed in the synthesis of complex organic molecules and pharmaceuticals .

Biology: In biological research, the compound is used to study the effects of pyrrolidine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: Its unique chemical properties make it a valuable candidate for drug development .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new industrial processes and products .

Mechanism of Action

The mechanism of action of Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways in biological systems. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Molecular Properties

The oxan-4-yl group distinguishes this compound from other pyrrolidine derivatives. Key comparisons include:

Table 1: Substituent and Molecular Weight Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Reference
Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate Oxan-4-yl, methyl ester C₁₁H₁₉NO₃ ~213.28*
Methyl pyrrolidine-3-carboxylate None (simple ester) C₆H₁₁NO₂ 129.16
Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate 4-Chlorophenyl, methyl ester C₁₂H₁₄ClNO₂ 253.70
rac-(3R,4R)-1-Benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate Benzyl, oxan-4-yl, methyl ester C₁₈H₂₅NO₃ 303.40
Methyl 2-oxopyrrolidine-3-carboxylate 2-Oxo, methyl ester C₆H₉NO₃ 143.14

*Calculated based on structural components.

  • Oxan-4-yl vs. Aromatic Groups : The oxan-4-yl group (C₅H₉O) enhances hydrogen-bonding capacity compared to hydrophobic substituents like 4-chlorophenyl or benzyl . This may improve aqueous solubility and influence crystal packing .
  • Ketone vs.

Biological Activity

Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview for researchers and practitioners in the field.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with an oxan-4-yl group and a carboxylate ester functional group. This unique structure allows for diverse interactions with biological targets, which may contribute to its pharmacological effects.

Property Details
Molecular Formula C11H17NO3
Molecular Weight Approximately 213.27 g/mol
Functional Groups Pyrrolidine, Carboxylate Ester

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as receptors and enzymes. These interactions can modulate the activity of these targets, influencing various biochemical pathways. Research indicates that the compound may exhibit anti-inflammatory and anticancer properties through these mechanisms.

Pharmacological Effects

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Anticancer Potential : The compound has shown promise in preclinical studies for its ability to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
  • Enzyme Modulation : It may interact with enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Case Studies and Research Findings

Recent studies have highlighted the biological significance of this compound:

  • Study on Enzyme Interaction : A study demonstrated that this compound could inhibit specific enzymes linked to cancer progression, suggesting its potential as a therapeutic agent in cancer treatment .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, indicating its effectiveness in vivo .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Molecular Formula Unique Features
Methyl 3-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxylateC11H19NO3Different oxane structure leading to varied reactivity
Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylateC11H19NO3Variation in substitution position on the pyrrolidine ring
Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylateC12H21NO3Ethyl group instead of methyl alters solubility

The structural variations among these compounds can lead to significant differences in their biological activities and pharmacokinetic profiles.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the effects of this compound. Investigations should focus on:

  • Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
  • Clinical Trials : Conducting clinical studies to evaluate its safety and efficacy in human subjects.

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